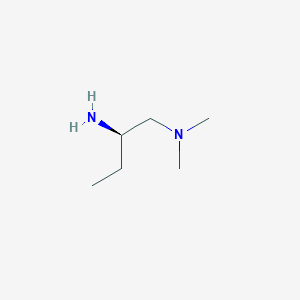
(2r)-n1,n1-Dimethyl-1,2-butanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N1,N1-Dimethyl-1,2-butanediamine is an organic compound with the molecular formula C6H16N2 It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N1,N1-Dimethyl-1,2-butanediamine typically involves the reduction of corresponding nitriles or amides. One common method is the catalytic hydrogenation of N,N-dimethyl-2-aminobutanenitrile using a palladium catalyst under high pressure and temperature. Another approach involves the reductive amination of 2-butanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions as laboratory synthesis but is scaled up and optimized for efficiency and cost-effectiveness. Key factors include the choice of catalyst, reaction temperature, pressure, and the purity of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-N1,N1-Dimethyl-1,2-butanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be further reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often occur in the presence of alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Produces primary amines.
Substitution: Produces substituted amines or amides.
Aplicaciones Científicas De Investigación
(2R)-N1,N1-Dimethyl-1,2-butanediamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of polymers, resins, and other materials requiring chiral diamines.
Mecanismo De Acción
The mechanism of action of (2R)-N1,N1-Dimethyl-1,2-butanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its use, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-N1,N1-Dimethyl-1,2-butanediamine: The enantiomer of the compound, with similar chemical properties but different biological activities.
N,N-Dimethyl-1,2-ethanediamine: A shorter-chain analogue with different reactivity and applications.
N,N-Dimethyl-1,3-propanediamine: A longer-chain analogue with distinct chemical behavior.
Uniqueness
(2R)-N1,N1-Dimethyl-1,2-butanediamine is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand or building block makes it valuable in asymmetric synthesis and other applications requiring enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
(2R)-1-N,1-N-dimethylbutane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m1/s1 |
Clave InChI |
AKRUIVSMWDCKNI-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@H](CN(C)C)N |
SMILES canónico |
CCC(CN(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


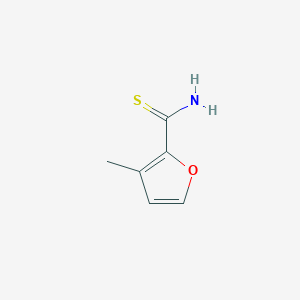
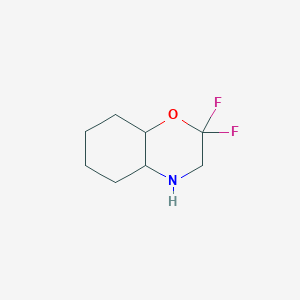
![2-[(Thian-3-yl)amino]propane-1,3-diol](/img/structure/B13306545.png)
![3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)

![Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)

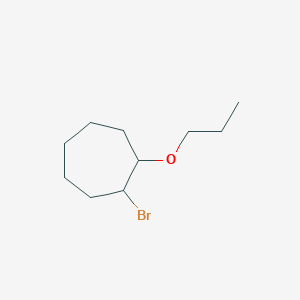
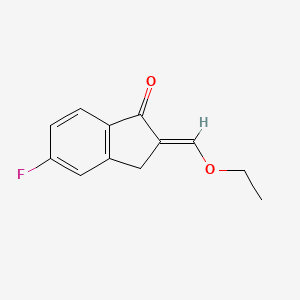
amine](/img/structure/B13306591.png)
![(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
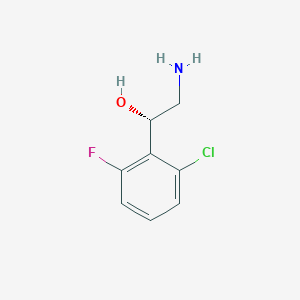
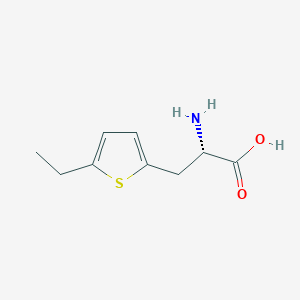
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol](/img/structure/B13306626.png)
